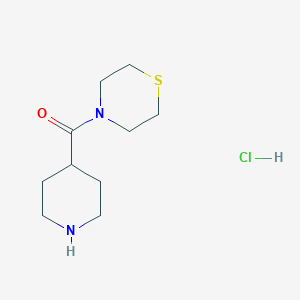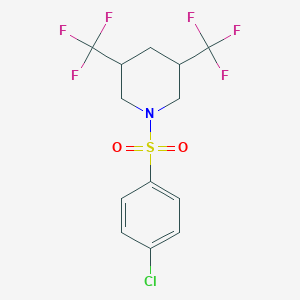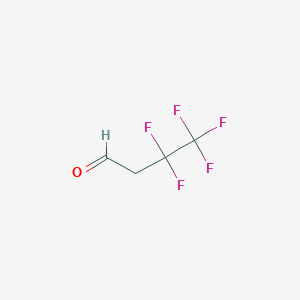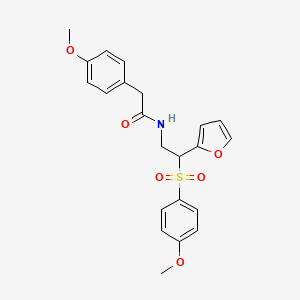
3-((3,4-Dimethylphenyl)carbamoyl)-1,2,2-trimethylcyclopentanecarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-((3,4-Dimethylphenyl)carbamoyl)-1,2,2-trimethylcyclopentanecarboxylic acid, also known as DCTA, is a chemical compound that has gained significant attention in the scientific community due to its potential use in various fields of research. DCTA is a cyclic amino acid derivative that has a unique structure and properties, making it an attractive candidate for use in pharmaceuticals, materials science, and other applications.
科学的研究の応用
Chromatographic Enantioseparation
High-performance liquid chromatography (HPLC) has been employed using pi-acidic and pi-basic chiral stationary phases for the enantioseparation of unusual beta-amino acids. These amino acids, both saturated and unsaturated alicyclic beta-3-homo-amino acids as well as bicyclic beta-amino acids, were transformed to their N-3,5-dinitrobenzoyl- or N-3,5-dimethylbenzoyl forms to enhance pi-acidic-pi-basic interactions for optimal separation (Ilisz et al., 2009).
Synthesis of Novel Compounds
Carbamoylsilane synthesis was achieved through the reaction of carbamoylcopper with a silyl chloride, leading to innovative approaches in the formation of carbamoylsilanes, a process that emphasizes the versatility and reactivity of these compounds in synthetic organic chemistry (Akihiro et al., 1994).
Chiral Stationary Phases Development
The immobilization of polysaccharide derivatives onto silica gel has facilitated the creation of chiral packing materials (CPMs) for chromatography. Specifically, derivatives of cellulose and amylose containing 3,5-dimethylphenylcarbamate groups were synthesized and immobilized, showcasing the potential for high chiral recognition and improved separation efficiencies in chromatographic applications (Ikai et al., 2007).
特性
IUPAC Name |
3-[(3,4-dimethylphenyl)carbamoyl]-1,2,2-trimethylcyclopentane-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO3/c1-11-6-7-13(10-12(11)2)19-15(20)14-8-9-18(5,16(21)22)17(14,3)4/h6-7,10,14H,8-9H2,1-5H3,(H,19,20)(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOWNFIRTSCJTCQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2CCC(C2(C)C)(C)C(=O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((3,4-Dimethylphenyl)carbamoyl)-1,2,2-trimethylcyclopentanecarboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,4-difluoro-N-[3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide](/img/structure/B2384078.png)


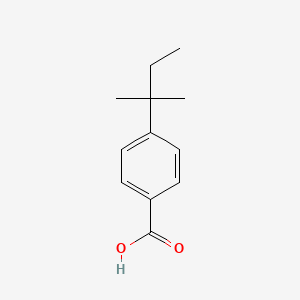
![6-(4-Ethylphenyl)-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2384084.png)
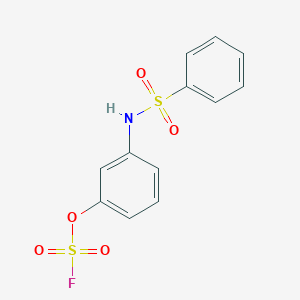
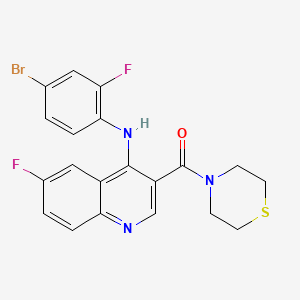
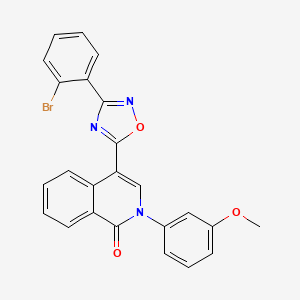
![6-Tert-butyl-2-[1-[2-(3-methoxyphenoxy)acetyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2384090.png)
